molecular formula C13H14F2N2O3S B2982761 2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate CAS No. 435345-04-3

2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate

Cat. No. B2982761
Key on ui cas rn: 435345-04-3
M. Wt: 316.32
InChI Key: RZDXBFLRLZSAKK-UHFFFAOYSA-N
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Patent
US08541580B2

Procedure details

10 g of 2,2-Difluoro-2-pyridin-2-ylethyl 4-methylbenzenesulfonate (J) obtained in step 3, 5 g of NaI, 20 mL of DMSO and 90 mL of aqueous ammonia were taken in a 500 mL autoclave vessel. The reaction mixture was heated to 80° C. and a pressure of 15 to 17 kg of ammonia maintained for 30-40 hours. The volume of the reaction mass was reduced by vacuum distillation. The RM was washed with 60 mL of IPE. The pH of the RM was adjusted to 10-14 by adding a 50% NaOH solution and extracted three times with 60 mL of MDC. The combined MDC layers were washed with brine, dried over sodium sulphate and distilled under vacuum (crude weight=8 g). The crude mass obtained was dissolved with 10 mL of MDC, and to this 4.5 g benzene sulphonic acid (BSA) dissolved in 30 mL isopropyl acetate (IPAc) was added dropwise over a period of 30 minutes with stirring at RT. The RM was stirred for 30 minutes at RT. The solid obtained was filtered and washed with IPAc and dried under vacuum, resulting in 5 g of the titled compound (Yield=49.5%).
Name
2,2-Difluoro-2-pyridin-2-ylethyl 4-methylbenzenesulfonate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 (± 1) kg
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
49.5%

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][C:5]([S:8]([O:11][CH2:12][C:13]([F:21])([F:20])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[Na+].[I-].[NH3:24].C1(S(O)(=O)=O)C=CC=CC=1>C(OC(C)C)(=O)C.CS(C)=O>[C:5]1([S:8]([OH:11])(=[O:10])=[O:9])[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[F:20][C:13]([F:21])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)[CH2:12][NH2:24] |f:1.2,7.8|

Inputs

Step One
Name
2,2-Difluoro-2-pyridin-2-ylethyl 4-methylbenzenesulfonate
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC(C1=NC=CC=C1)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
90 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
16 (± 1) kg
Type
reactant
Smiles
N
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The volume of the reaction mass was reduced by vacuum distillation
WASH
Type
WASH
Details
The RM was washed with 60 mL of IPE
ADDITION
Type
ADDITION
Details
by adding a 50% NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 60 mL of MDC
WASH
Type
WASH
Details
The combined MDC layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum (crude weight=8 g)
CUSTOM
Type
CUSTOM
Details
The crude mass obtained
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved with 10 mL of MDC
ADDITION
Type
ADDITION
Details
was added dropwise over a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The RM was stirred for 30 minutes at RT
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with IPAc
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)O.FC(CN)(C1=NC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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